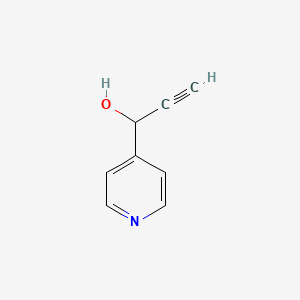

1-(Pyridin-4-yl)prop-2-yn-1-ol

Übersicht

Beschreibung

1-(Pyridin-4-yl)prop-2-yn-1-ol is an organic compound featuring a pyridine ring substituted with a propynyl alcohol group This compound is of significant interest in organic chemistry due to its unique structure, which combines a heterocyclic aromatic ring with an alkyne and alcohol functional group

Vorbereitungsmethoden

The synthesis of 1-(Pyridin-4-yl)prop-2-yn-1-ol typically involves the Sonogashira cross-coupling reaction. This method employs palladium catalysts to couple aryl halides with terminal alkynes. The general reaction conditions include:

Catalyst: Palladium(0) or Palladium(II) complexes

Base: Copper(I) iodide (CuI) or other suitable bases

Solvent: Tetrahydrofuran (THF) or other polar aprotic solvents

Temperature: Typically around 60-80°C

For industrial production, the process may be scaled up with continuous flow reactors to ensure efficient heat and mass transfer, leading to higher yields and purity.

Analyse Chemischer Reaktionen

1-(Pyridin-4-yl)prop-2-yn-1-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation catalysts such as Pd/C (Palladium on carbon).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common reagents and conditions for these reactions include:

Oxidation: PCC in dichloromethane (DCM) at room temperature

Reduction: H2 gas with Pd/C catalyst under atmospheric pressure

Substitution: Thionyl chloride (SOCl2) for converting the alcohol to a chloride, followed by nucleophilic substitution

Major products formed from these reactions include aldehydes, alkenes, and various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

1-(Pyridin-4-yl)prop-2-yn-1-ol has been investigated for its potential anticancer properties. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of propargyl alcohol have shown promise in inhibiting cancer cell proliferation by inducing apoptosis through the mitochondrial pathway .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects is believed to involve the modulation of signaling pathways related to cell survival and apoptosis. Studies suggest that such compounds can influence the expression of proteins involved in cell cycle regulation and apoptosis, making them potential candidates for further drug development .

Materials Science

Synthesis of Metal-Organic Frameworks (MOFs)

Recent studies have demonstrated the use of this compound in the synthesis of metal-organic frameworks. These frameworks are constructed using organic ligands that coordinate with metal ions, resulting in porous materials with applications in gas storage, separation processes, and catalysis. The incorporation of pyridine-based ligands enhances the stability and functionality of these MOFs .

Properties and Applications

The unique properties of MOFs synthesized with this compound include high surface area and tunable pore sizes, which are advantageous for applications such as carbon dioxide capture and hydrogen storage. The versatility of these materials also allows for functionalization to tailor their properties for specific applications in catalysis and drug delivery systems .

Catalysis

Role as a Catalyst

In catalytic processes, this compound has been explored as a ligand in palladium-catalyzed reactions. Its ability to stabilize metal centers enhances catalytic activity in cross-coupling reactions, which are essential in organic synthesis for forming carbon-carbon bonds .

Case Study: Cross-Coupling Reactions

A notable case study involved using this compound as a ligand in the Suzuki-Miyaura cross-coupling reaction. The reaction conditions were optimized to achieve high yields under mild conditions, demonstrating the compound's effectiveness as a supporting ligand .

Wirkmechanismus

The mechanism by which 1-(Pyridin-4-yl)prop-2-yn-1-ol exerts its effects depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, altering their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides, which is useful in drug development and bioconjugation.

Vergleich Mit ähnlichen Verbindungen

1-(Pyridin-4-yl)prop-2-yn-1-ol can be compared with other similar compounds such as:

1-(Pyridin-2-yl)prop-2-yn-1-ol: Similar structure but with the pyridine ring substituted at the 2-position, affecting its reactivity and binding properties.

1-(Pyridin-3-yl)prop-2-yn-1-ol: Substitution at the 3-position, leading to different steric and electronic effects.

Pyrazine-substituted prop-2-yn-1-ols: Featuring a pyrazine ring instead of pyridine, which can influence the compound’s chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and potential for diverse applications in various fields.

Biologische Aktivität

1-(Pyridin-4-yl)prop-2-yn-1-ol is a notable compound within the realm of medicinal chemistry, particularly due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula: . The compound features a pyridine ring substituted with a prop-2-yn-1-ol group, which contributes to its unique reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound acts as a photosensitizer , generating reactive oxygen species (ROS) such as singlet oxygen and superoxide through energy transfer mechanisms. This property is crucial in its potential use for photodynamic therapy (PDT) in cancer treatment, where localized oxidative stress can induce apoptosis in malignant cells.

Target Interactions

Research indicates that compounds with similar structures can modulate several biochemical pathways. Notably, this compound has shown promise in:

- Anticancer Activity : By inducing apoptosis through ROS generation.

- Antimicrobial Activity : Exhibiting inhibitory effects on various bacterial strains.

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its therapeutic potential. Variations in substituents on the pyridine ring or modifications to the alkyne group can significantly influence its biological efficacy.

| Compound | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Structure | Anticancer, Antimicrobial | TBD |

| 3-(2-Chloro-pyridin)-propynol | Similar structure | Moderate Antimicrobial | 15.0 |

| 3-(5-Methyl-pyridin)-propynol | Similar structure | Low Anticancer Activity | >20.0 |

Case Studies

Several studies have investigated the biological effects of pyridine derivatives, including this compound:

- Anticancer Efficacy : A study demonstrated that derivatives of pyridine exhibited significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The mechanism involved ROS-mediated apoptosis, with IC50 values ranging from 5 to 15 µM for related compounds .

- Antimicrobial Properties : Research indicated that 1-(Pyridin-4-yl)prop-2-yne derivatives displayed promising antibacterial activity against Gram-positive and Gram-negative bacteria. The compounds were effective at concentrations lower than those of standard antibiotics, suggesting their potential as alternative therapeutic agents .

- Photodynamic Therapy Applications : In vitro studies highlighted the effectiveness of this compound in PDT, where it selectively targeted tumor cells while sparing normal cells. This selectivity was attributed to differential uptake and metabolism by cancerous tissues.

Eigenschaften

IUPAC Name |

1-pyridin-4-ylprop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-2-8(10)7-3-5-9-6-4-7/h1,3-6,8,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSAWEICDIZANOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C1=CC=NC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30734821 | |

| Record name | 1-(Pyridin-4-yl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30734821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087354-01-5 | |

| Record name | 1-(Pyridin-4-yl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30734821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.